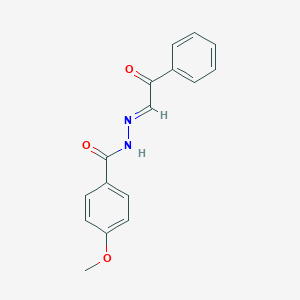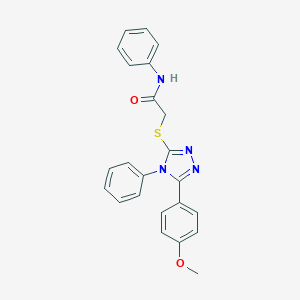
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C24H22N4O3S and a molecular weight of 446.532 g/mol . This compound features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method starts with the synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol from 4-methoxyaniline . This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a secondary alcohol using sodium borohydride.
Substitution: The triazole ring allows for various substitution reactions, often using cesium carbonate as a base.
Common reagents include sodium borohydride for reductions and cesium carbonate for alkylations. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with various molecular targets. The triazole ring is known to inhibit specific enzymes and proteins, disrupting biological pathways essential for microbial survival and proliferation . This inhibition can lead to the compound’s antimicrobial and antifungal effects.
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and methoxyphenyl group but lacks the sulfanyl and acetamide functionalities.
2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: Similar structure but with a phenoxymethyl group instead of a phenyl group.
The uniqueness of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
329921-87-1 |
|---|---|
Formule moléculaire |
C23H20N4O2S |
Poids moléculaire |
416.5g/mol |
Nom IUPAC |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O2S/c1-29-20-14-12-17(13-15-20)22-25-26-23(27(22)19-10-6-3-7-11-19)30-16-21(28)24-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,24,28) |
Clé InChI |
DWAVCQOTBUSJBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


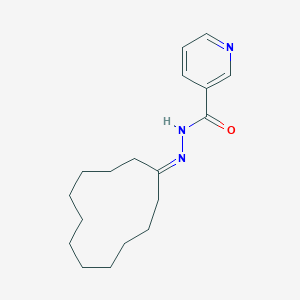
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B390653.png)
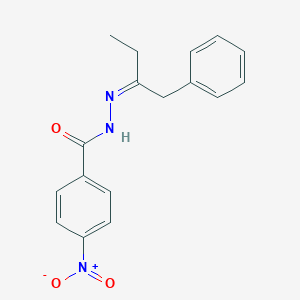
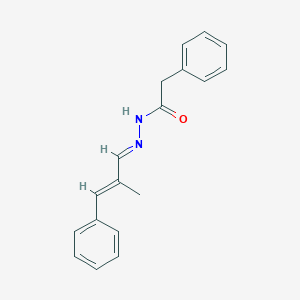
![N'-[1-(4-tert-butylphenyl)ethylidene]isonicotinohydrazide](/img/structure/B390659.png)
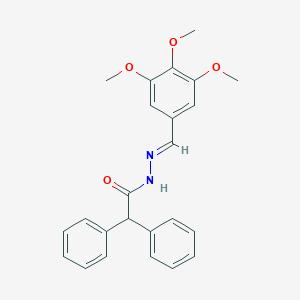
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-methyl-5-phenyl-2,4-pentadienylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390665.png)
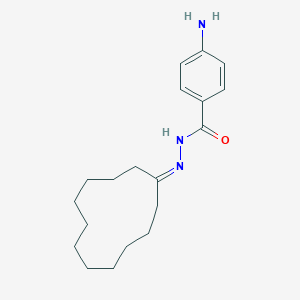
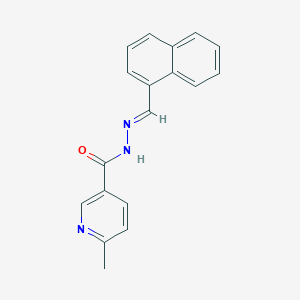
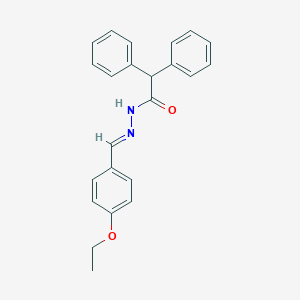
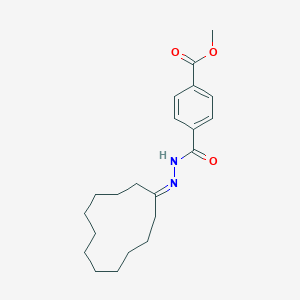
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B390673.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B390675.png)
